N'-(2,5-Dimethoxy-phenyl)-N-furan-2-ylmethyl-5-nitro-pyrimidine-2,4,6-triamine
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Overview
Description
The compound is a complex organic molecule with multiple functional groups, including a pyrimidine ring (a six-membered ring with two nitrogen atoms), a furan ring (a five-membered ring with one oxygen atom), and nitro and amine groups. The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the pyrimidine ring might be formed through a condensation reaction, while the nitro group could be introduced through a nitration reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitro group could make the compound polar, affecting its solubility and reactivity .Chemical Reactions Analysis
The compound’s chemical reactivity would be influenced by its functional groups. For instance, the amine group could participate in acid-base reactions, while the nitro group could undergo reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would be determined by the strength of the intermolecular forces .Scientific Research Applications
Antidepressant Potential
Research on related chemical classes, such as 5-phenyl-2-furamidines, indicates potential antidepressant activities. Substitutions in the phenyl ring have been shown to increase antidepressant activity. Compounds within this category have been found to antagonize tetrabenazine-induced ptosis in rodents and inhibit norepinephrine uptake in mouse brain synaptosomes, comparable to tricyclic antidepressants, but without common side effects like anticholinergic and antihistaminic activities. This suggests that derivatives of N'-(2,5-Dimethoxy-phenyl)-N-furan-2-ylmethyl-5-nitro-pyrimidine-2,4,6-triamine might offer a new avenue for antidepressant drug development with potentially fewer side effects (Pong et al., 1984).
Antimicrobial Agents
Novel pyrimidine derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds have shown significant activity against various bacterial and fungal strains. The development of such compounds is crucial for addressing the increasing resistance to existing antimicrobial agents. Studies demonstrate that specific substitutions in the pyrimidine structure can lead to compounds with high antimicrobial efficacy, suggesting that N'-(2,5-Dimethoxy-phenyl)-N-furan-2-ylmethyl-5-nitro-pyrimidine-2,4,6-triamine derivatives could be potential candidates for antimicrobial drug development (Rao, Rao, & Koteswara, 2020).
Anticancer Properties
A series of pyrimidine derivatives have been evaluated for their anticancer properties, with several showing significant activity against cancer cell lines. The uncontrolled growth of cancer cells can be targeted by disrupting deoxyribonucleoside triphosphate supply, a mechanism in which pyrimidine derivatives play a critical role. This research highlights the potential of pyrimidine derivatives, similar to N'-(2,5-Dimethoxy-phenyl)-N-furan-2-ylmethyl-5-nitro-pyrimidine-2,4,6-triamine, as anticancer agents, offering new pathways for cancer treatment (Rao et al., 2020).
Anti-inflammatory and Analgesic Activities
Research into novel 4,6-dimethoxy-5-(heterocycles)benzofuran derivatives, starting from naturally occurring compounds, has shown significant anti-inflammatory, analgesic, and anticonvulsant activities. These findings indicate that chemical structures related to N'-(2,5-Dimethoxy-phenyl)-N-furan-2-ylmethyl-5-nitro-pyrimidine-2,4,6-triamine could be effective in developing new treatments for conditions requiring anti-inflammatory and analgesic medications (El-Sawy et al., 2014).
Antibacterial Activity
A method for synthesizing 5-arylamino-substituted 4-(5-aryloxy-furan-2-yl)pyrimidines has been developed, demonstrating high antibacterial activity against gonococcal infections. This suggests that derivatives of N'-(2,5-Dimethoxy-phenyl)-N-furan-2-ylmethyl-5-nitro-pyrimidine-2,4,6-triamine could be potent antibacterial agents, potentially offering a new approach to treating resistant bacterial infections (Verbitskiy et al., 2021).
Future Directions
properties
IUPAC Name |
4-N-(2,5-dimethoxyphenyl)-2-N-(furan-2-ylmethyl)-5-nitropyrimidine-2,4,6-triamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O5/c1-26-10-5-6-13(27-2)12(8-10)20-16-14(23(24)25)15(18)21-17(22-16)19-9-11-4-3-7-28-11/h3-8H,9H2,1-2H3,(H4,18,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CERQKXHPAHSFOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=NC(=NC(=C2[N+](=O)[O-])N)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26725667 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N'-(2,5-Dimethoxy-phenyl)-N-furan-2-ylmethyl-5-nitro-pyrimidine-2,4,6-triamine |
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